molecular formula C13H19ClN4O2 B1480108 Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate CAS No. 2097958-53-5

Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate

Cat. No. B1480108
CAS RN: 2097958-53-5
M. Wt: 298.77 g/mol
InChI Key: KWVBVLUDQHNJOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound has shown potential in the development of new pharmaceuticals due to its structural complexity and reactivity. It can serve as a building block for the synthesis of various bioactive molecules, including potential medications for diseases where pyrimidine derivatives are effective .

Agricultural Chemistry

In the field of agrochemistry, this compound could be utilized to create new pesticides or herbicides. Its pyrimidine core is often found in substances that interfere with the life cycle of pests and weeds, providing a pathway to more efficient crop protection solutions .

Material Science

The tert-butyl group in this compound could be used to introduce steric hindrance in polymer chains, leading to the development of new materials with unique properties such as increased thermal stability or altered solubility .

Catalysis

Due to the presence of a reactive azetidine ring, this compound might act as a ligand for catalysts in organic synthesis. It could potentially stabilize transition states or activate substrates in catalytic cycles .

Biological Studies

The compound’s ability to bind with various enzymes or receptors could make it a valuable tool in understanding biological processes. It could be used to study enzyme inhibition or receptor-ligand interactions, which are crucial in the field of biochemistry .

Chemoselective Synthesis

The tert-butyl group is a common protecting group in organic synthesis. This compound could be employed in chemoselective reactions, where it protects functional groups from reacting, thus allowing for more controlled and precise synthetic pathways .

properties

IUPAC Name

tert-butyl 3-[(6-chloro-2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-8-15-10(14)5-11(16-8)17-9-6-18(7-9)12(19)20-13(2,3)4/h5,9H,6-7H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBVLUDQHNJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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